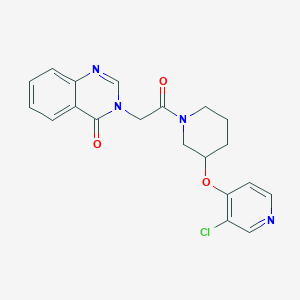

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBRMGGBKODXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically starts from commercially available starting materials. One route involves the reaction of 3-chloropyridin-4-ol with piperidine under base conditions to form 3-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate then reacts with 2-oxoethyl quinazolinone under nucleophilic substitution conditions to form the final compound.

Industrial Production Methods

Industrial production may utilize similar routes but optimized for scale, focusing on high-yield and efficient separation techniques. Methods might include continuous flow synthesis and purification by crystallization or advanced chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The quinazolinone core could potentially undergo oxidation reactions to introduce hydroxyl groups.

Reduction: : The chloropyridine moiety might undergo reduction to modify its electronic properties.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: : Palladium-catalyzed hydrogenation or sodium borohydride (NaBH4).

Substitution: : Halogenation can be achieved using N-bromosuccinimide (NBS), while amination might employ ammonia or primary amines under catalytic conditions.

Major Products

Oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or fully reduced analogs. Substitution reactions will produce a variety of functionalized compounds depending on the nature of the substituent introduced.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may exhibit neuroprotective properties. They have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter release positions it as a candidate for developing treatments aimed at cognitive decline and memory loss .

Analgesic Properties

Quinazolinone derivatives have been recognized for their analgesic effects. The compound may act as an effective pain reliever by influencing pain pathways in the central nervous system. Studies have highlighted its potential in treating chronic pain conditions by acting on specific receptors involved in pain modulation .

Antidepressant Effects

The compound's interaction with neurotransmitter systems also suggests antidepressant potential. By regulating serotonin and norepinephrine levels, it may help alleviate symptoms of depression, making it a subject of interest for further research in mood disorders .

Anti-inflammatory Activity

In addition to neuropharmacological benefits, the compound has shown promise as an anti-inflammatory agent. Its ability to inhibit inflammatory pathways could be advantageous in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have documented the efficacy of quinazolinone derivatives similar to this compound:

Mechanism of Action

The mechanism by which the compound exerts its effects

The action mechanism often involves binding to specific enzymes or receptors due to its structural similarity to biological molecules. The quinazolinone moiety can interact with protein kinases, while the chloropyridine group might bind to various biological targets, disrupting normal cellular functions.

Molecular Targets and Pathways

Typical targets include protein kinases involved in cell signaling, potentially leading to altered cellular processes such as proliferation or apoptosis. The pathways affected might include the MAPK/ERK pathway or the PI3K/AKT pathway, key regulators of cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

Below is a comparative analysis of the target compound with structurally related derivatives, focusing on substituent effects and biological outcomes:

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The 3-chloropyridinyl group in the target compound aligns with SAR trends where electron-withdrawing substituents (e.g., Cl, NO₂) enhance inhibitory activity. For example, 2-(benzylthio)quinazolinones with 4-Cl substituents showed 50.7 nM KI for carbonic anhydrase IX, outperforming unsubstituted analogs .

- Piperidine/Piperazine Linkages : Piperidine derivatives (e.g., compound 263) exhibit moderate kinase inhibition, suggesting the target compound’s piperidine-oxoethyl chain may optimize target binding . In contrast, piperazine-linked analogs () may offer divergent pharmacokinetic profiles due to fluorine’s electronegativity.

- Substituent Position: The 3-chloropyridin-4-yloxy group’s placement on piperidine likely influences steric and electronic interactions with biological targets, analogous to how 4-iodophenoxy groups in ’s compound z5 enhanced thermal stability (mp 187.9–189.3 °C).

Physicochemical and Pharmacokinetic Comparisons

- Synthetic Accessibility : The target compound’s oxoethyl-piperidine linkage may be synthesized via reductive amination (similar to and ), whereas thioether-linked analogs () require thioglycolic acid pathways .

Biological Activity

The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This compound features a quinazolinone core linked to a piperidine ring and a chloropyridine moiety , which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Quinazolinone derivatives, including the compound , have been studied for their anticancer properties. Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2i | MCF-7 | 0.173 ± 0.012 |

| 3i | HER2 | 0.079 ± 0.015 |

These compounds act as inhibitors of multiple tyrosine kinases, such as CDK2 and EGFR, which are critical in cancer cell proliferation and survival .

The mechanism by which quinazolinone derivatives exert their anticancer effects involves:

- Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and competitive inhibitor for EGFR, disrupting signaling pathways essential for tumor growth .

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .

3. Anti-inflammatory Activity

Quinazolinone derivatives also demonstrate anti-inflammatory properties. Research has shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

| Compound | Inflammatory Marker | Activity Level |

|---|---|---|

| 5a | TNF-alpha | High |

| 8a | IL-6 | Moderate |

These findings indicate that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

- Study on Cytotoxicity : A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7). The study found that certain derivatives showed potent inhibitory activity against key tyrosine kinases involved in cancer progression .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of quinazolinone derivatives in animal models, revealing significant reductions in inflammation markers following treatment with specific compounds .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, heating 2-(chloromethyl)quinazolin-4(3H)-one derivatives with piperidin-4-one under solvent-free conditions yields piperidinyl-substituted quinazolinones . Another route involves reacting intermediates like 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . Condensation in basic media with amines or heterocyclic reagents (e.g., 4,4-diphenylpiperidine) is also effective .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .

- ¹H/¹³C NMR to resolve the piperidinyl, quinazolinone, and chloropyridinyl protons (e.g., δ 7.1–7.6 ppm for aromatic protons) .

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase activity using Chk1 kinase models) and cell-based assays (e.g., anti-inflammatory activity via COX-2 inhibition) . Dose-response curves and IC₅₀ calculations are essential for potency assessment.

Advanced Research Questions

Q. How can reaction yields for the piperidinyloxyethylquinazolinone core be systematically optimized?

- Methodological Answer :

- Solvent-free conditions reduce side reactions and improve yields (e.g., 90–92% yields reported in solvent-free syntheses) .

- Temperature control : Heating mixtures to 80–100°C accelerates cyclization .

- Catalyst screening : PEG-supported carbodiimides or iminophosphoranes enhance aza-Wittig reactions .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Orthogonal assays : Validate kinase inhibition using both radioactive and fluorescence-based methods .

- Purity assessment : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Structural analogs : Compare activities of derivatives (e.g., 3-phenyl vs. 3-chlorophenyl substituents) to identify structure-activity relationships (SAR) .

Q. What mechanistic insights exist for the role of the 3-chloropyridinyloxy group in biological activity?

- Methodological Answer :

- Computational docking : Model interactions with target proteins (e.g., Chk1 kinase’s ATP-binding pocket) to assess steric/electronic effects .

- Synthetic deletion studies : Synthesize analogs lacking the 3-chloro or pyridinyloxy group and compare activities .

Q. What strategies enable regioselective functionalization of the quinazolinone core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.